molecular formula C22H23N5O3 B14995800 N-(4-ethylphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

N-(4-ethylphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

Cat. No.: B14995800
M. Wt: 405.4 g/mol
InChI Key: GVECEMZBMJPQBB-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-2-[5-(4-ETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,4-d][1,2,3]triazole core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-2-[5-(4-ETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-2-[5-(4-ETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the ethylphenyl groups, potentially leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrrolo[3,4-d][1,2,3]triazole core, resulting in the formation of alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylphenyl groups may yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

N-(4-ETHYLPHENYL)-2-[5-(4-ETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-2-[5-(4-ETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHYLPHENYL)-2-[5-(4-METHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE
  • N-(4-PROPYLPHENYL)-2-[5-(4-PROPYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE

Uniqueness

N-(4-ETHYLPHENYL)-2-[5-(4-ETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE is unique due to its specific ethylphenyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide

InChI

InChI=1S/C22H23N5O3/c1-3-14-5-9-16(10-6-14)23-18(28)13-26-20-19(24-25-26)21(29)27(22(20)30)17-11-7-15(4-2)8-12-17/h5-12,19-20H,3-4,13H2,1-2H3,(H,23,28)

InChI Key

GVECEMZBMJPQBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)CC)N=N2

Origin of Product

United States

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